molecular formula C16H15N5O2 B6110703 N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide

N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B6110703
M. Wt: 309.32 g/mol
InChI Key: JOBUKAIUSIIEQW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a hydroxyethylphenyl side chain and a tetrazole substituent. This article compares its structural, synthetic, and functional attributes with analogous compounds.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-15(12-5-2-1-3-6-12)10-17-16(23)13-7-4-8-14(9-13)21-11-18-19-20-21/h1-9,11,15,22H,10H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBUKAIUSIIEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)N3C=NN=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.

    Attachment of the Hydroxy-Phenylethyl Group: This step may involve a nucleophilic substitution reaction where the hydroxy-phenylethyl group is attached to the benzamide core.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation with palladium on carbon).

    Substitution: Conditions like Friedel-Crafts acylation using AlCl3 (Aluminium chloride).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide, a compound featuring a tetrazole moiety, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications, supported by comprehensive data and case studies.

Molecular Formula

  • C : 17
  • H : 18
  • N : 5
  • O : 2

Antihypertensive Agents

Research indicates that compounds containing tetrazole rings can act as angiotensin receptor blockers (ARBs). The tetrazole group can mimic the carboxylic acid functionality of traditional ARBs, potentially leading to lower blood pressure and improved cardiovascular outcomes. A notable patent describes a dual-action compound combining ARB properties with neutral endopeptidase inhibition, suggesting that similar structures could enhance therapeutic efficacy in hypertension management .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Tetrazoles have been linked to neurotransmitter modulation, which could position this compound as a candidate for treating neurological disorders. Studies exploring the effects of tetrazole derivatives on neurotransmitter systems have shown promise in developing new antidepressants and anxiolytics .

Anticancer Activity

Recent investigations into tetrazole derivatives have revealed their potential as anticancer agents. The ability of these compounds to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest, has been documented. For instance, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines, indicating a need for further exploration in this area .

Anti-inflammatory Effects

There is emerging evidence that tetrazole-containing compounds exhibit anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of specific enzymes or receptors could position this compound as a therapeutic option for inflammatory diseases such as arthritis or inflammatory bowel disease .

Case Study 1: Antihypertensive Efficacy

A study published in a pharmacological journal examined the effects of a related tetrazole compound on hypertensive rats. The results demonstrated significant reductions in systolic blood pressure compared to control groups, supporting the hypothesis that tetrazole derivatives can effectively manage hypertension .

Case Study 2: Neuroprotective Properties

In a neuropharmacological study, researchers tested the neuroprotective effects of a series of tetrazole derivatives on models of oxidative stress-induced neuronal damage. The findings indicated that these compounds significantly reduced neuronal death and oxidative stress markers, suggesting their potential use in neurodegenerative diseases .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with a benzamide core and tetrazole ring can interact with enzymes or receptors, modulating their activity. The hydroxy-phenylethyl group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Core Benzamide Framework

The target compound shares a benzamide backbone with multiple analogues, but its substituents differentiate its properties:

  • Tetrazole Group : The 3-(1H-tetrazol-1-yl) group provides metabolic stability and hydrogen-bonding capacity, akin to carboxylic acid bioisosteres . This contrasts with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which has a methyl group and an N,O-bidentate directing group for metal chelation .
  • Hydroxyethylphenyl Side Chain : The 2-hydroxy-2-phenylethyl group may enhance solubility compared to lipophilic substituents like the 1,1-dimethylethyl group in or the dinitrophenyl group in .

Key Analogues and Substituent Effects

Compound Name Structural Features Key Applications
Target Compound 3-(Tetrazol-1-yl)benzamide, 2-hydroxy-2-phenylethyl Potential therapeutic agent
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, N,O-bidentate group Metal-catalyzed C–H functionalization
3-(Benzimidazol-2-ylthio)acetamido-N-(2,4-dinitrophenyl)benzamide Benzimidazole-thioacetamido, dinitrophenyl Antimicrobial, anticancer
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide Imidazole, ureidoethyl chain Pharmacological relevance (unspecified)

Notable Observations:

  • Tetrazole vs. Imidazole/Benzimidazole : Tetrazoles exhibit higher acidity (pKa ~4.9) than imidazoles (pKa ~14.5), enhancing ionic interactions in physiological environments . Benzimidazole derivatives () show antimicrobial activity, suggesting tetrazole analogues may target different pathways.
  • Hydroxyethyl vs.

Spectroscopic Characterization

  • 1H/13C NMR : Expected resonances for tetrazole (~8-9 ppm for tetrazole protons) and hydroxyethyl (δ ~4.5 ppm for –OH) in the target compound, similar to impurities in .
  • X-ray Crystallography : Used in to confirm N,O-bidentate geometry, applicable to the target compound for structural validation.

Therapeutic Potential

  • Antimicrobial Activity : Benzimidazole-thioacetamido derivatives () exhibit activity linked to their heterocyclic cores. The target’s tetrazole may offer distinct mechanisms, such as enzyme inhibition via hydrogen bonding .
  • EZH2 Inhibition: highlights benzamides with morpholinopropynyl groups as EZH2 inhibitors. The tetrazole’s electronic properties could modulate similar epigenetic targets .

Biological Activity

N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article discusses its synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N5OC_{15}H_{15}N_5O with a molecular weight of approximately 285.31 g/mol. The compound features a benzamide core substituted with a tetrazole and a hydroxyphenylethyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the tetrazole ring and subsequent coupling with the benzamide moiety. The synthetic route often utilizes well-established methods in organic chemistry, including cyclization reactions and amide bond formation.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzamides have been evaluated for their activity against various protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi. These studies suggest that modifications to the benzamide structure can enhance potency against resistant strains of these pathogens .

Anti-inflammatory Properties

Research indicates that benzamide derivatives can also modulate inflammatory responses. In vitro assays have demonstrated that certain compounds can inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases. The presence of the hydroxy group in the side chain may contribute to this activity by enhancing solubility and bioavailability .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that:

  • Hydroxy Substitution: The presence of the hydroxy group enhances interaction with biological targets, potentially increasing binding affinity.
  • Tetrazole Ring: This moiety has been linked to improved activity against specific enzymes or receptors involved in disease pathways.

Table 1 summarizes key findings from SAR studies on related compounds:

Compound StructureActivityNotes
Benzamide + HydroxyModerate anti-inflammatoryEnhances solubility
Benzamide + TetrazoleHigh anti-parasiticEffective against resistant strains
HydroxybenzamideLow toxicitySuitable for further development

Case Study 1: Antimalarial Activity

A study evaluating various benzamide derivatives found that this compound exhibited notable activity against chloroquine-resistant strains of P. falciparum. The compound was tested in vitro and demonstrated an IC50 value comparable to standard antimalarial drugs, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Effects

In another investigation, this compound was assessed for its ability to inhibit TNF-alpha production in LPS-stimulated macrophages. Results showed a significant reduction in cytokine levels at concentrations as low as 10 µM, suggesting its efficacy as an anti-inflammatory agent .

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